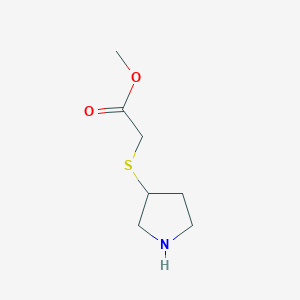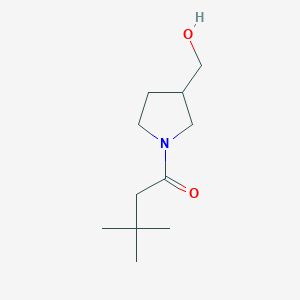
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol
Overview
Description
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The tert-butyl and ethyl groups attached to the pyrazole ring significantly influence the compound’s chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems can enhance the efficiency of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It can be used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the tert-butyl and ethyl groups can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-1-methyl-1H-pyrazol-5-ol
- 3-(tert-butyl)-1-ethyl-1H-pyrazol-4-ol
- 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-thiol
Uniqueness
3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol is unique due to the specific arrangement of the tert-butyl and ethyl groups on the pyrazole ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group, in particular, can enhance the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
5-tert-butyl-2-ethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-5-11-8(12)6-7(10-11)9(2,3)4/h6,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLIZPXTNHHEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
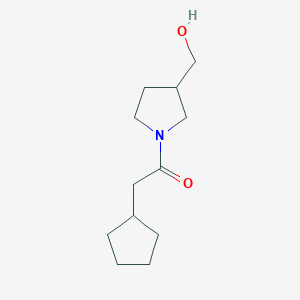
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)
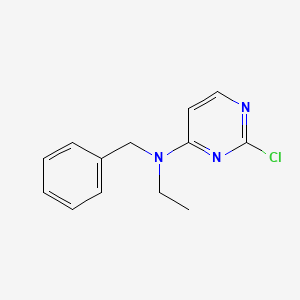
![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)
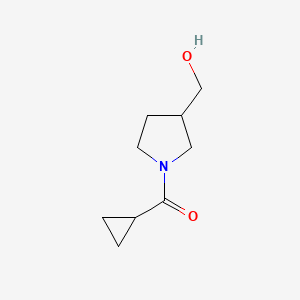
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)
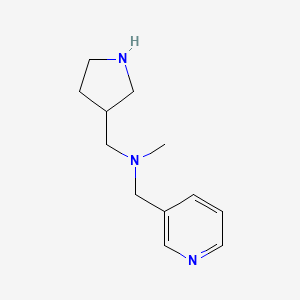
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
